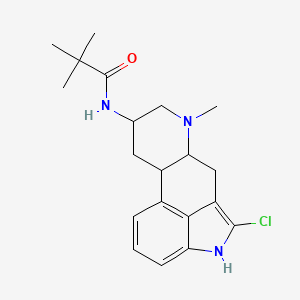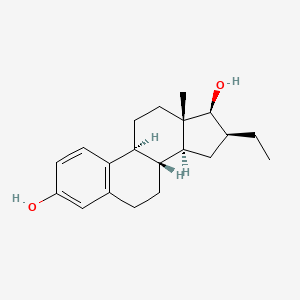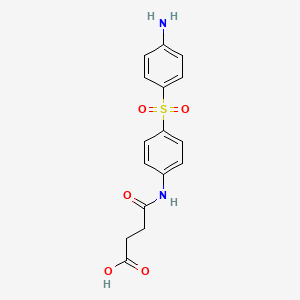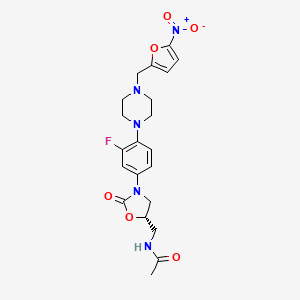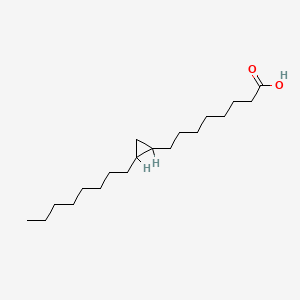
Dihydrosterculic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrosterculic acid is a natural product found in Sterculia tragacantha, Litchi chinensis, and other organisms with data available.
Applications De Recherche Scientifique
Metabolic Pathways and Bile Acid Metabolism
Research indicates that certain compounds similar to dihydrosterculic acid, such as hydroxycinnamate derivatives found in coffee, undergo complex metabolic pathways in humans. These compounds are absorbed, metabolized, and excreted in forms that include various conjugates and metabolites, highlighting the intricate interactions between dietary components and human metabolic systems (Stalmach et al., 2010). This research can provide insights into how dihydrosterculic acid might be metabolized and utilized in the body, potentially influencing health outcomes.
Antioxidant and Anti-inflammatory Properties
Compounds related to dihydrosterculic acid, such as caffeic and dihydrocaffeic acids, have been studied for their antioxidant and anti-inflammatory properties. These substances have been shown to promote longevity and increase stress resistance in model organisms by modulating the expression of stress-related genes, suggesting potential health benefits that could be relevant to the applications of dihydrosterculic acid (Gutiérrez-Zetina et al., 2021).
Role in Cardiovascular Health
Research into the effects of certain cholesterol analogs and sterols on lipid metabolism and cardiovascular health may offer insights into the potential applications of dihydrosterculic acid in managing hypercholesterolemia and cardiovascular disease. Studies have demonstrated the plasma cholesterol-lowering activity of dietary sterols in hypercholesterolemia models, suggesting a mechanism that involves inhibiting cholesterol absorption and increasing fecal sterol excretion (Wang et al., 2015). Such mechanisms could be relevant to the health applications of dihydrosterculic acid, particularly in the context of dietary interventions and metabolic health.
Propriétés
Numéro CAS |
5711-28-4 |
|---|---|
Nom du produit |
Dihydrosterculic acid |
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
8-(2-octylcyclopropyl)octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
Clé InChI |
PDXZQLDUVAKMBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Synonymes |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



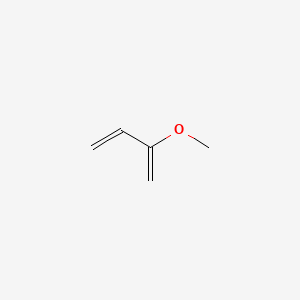
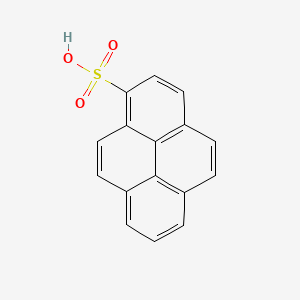
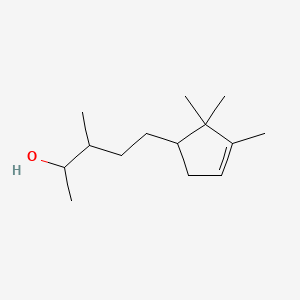
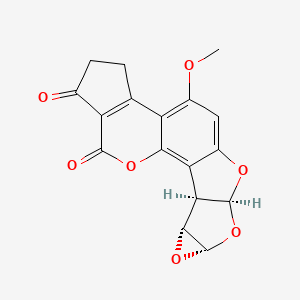
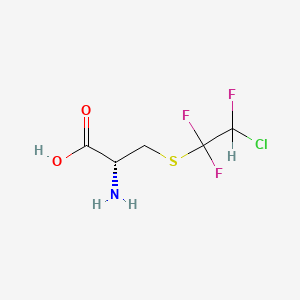
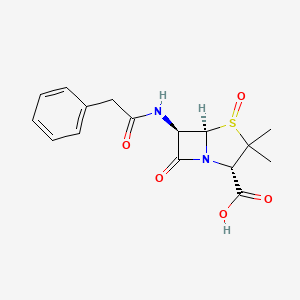
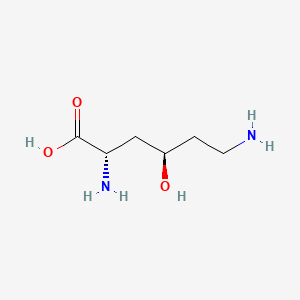
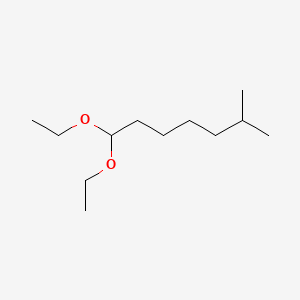
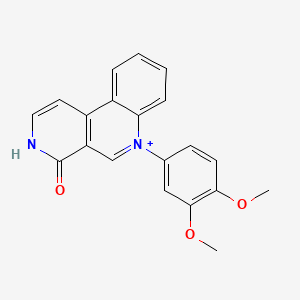
![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
